methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate - 1092352-44-7

methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Catalog Number: EVT-1676300
CAS Number: 1092352-44-7
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic organic compound belonging to the benzoxazine family. While its specific source and classification are not explicitly mentioned in the provided literature, its structural features suggest it could be a synthetic derivative of naturally occurring benzoxazines. This compound has primarily served as a building block or intermediate in organic synthesis research, particularly in the exploration of new heterocyclic systems. []

Synthesis Analysis

While the provided literature does not explicitly detail the synthesis of methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, related research suggests a potential synthetic route. Analogous benzoxazine derivatives can be synthesized through the reaction of cyclic imidates, specifically 2-benzyl-5,6-dihydro-4H-1,3-oxazines, with α,β-unsaturated esters such as dimethyl acetylenedicarboxylate. [] This cycloaddition reaction leverages the N,C-tautomerism of cyclic imidates, enabling them to react as enamino ethers. Adjusting the substituents on the starting materials could potentially yield methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.

Chemical Reactions Analysis
  • Further Cyclization Reactions: The presence of reactive functional groups opens possibilities for further cyclization reactions, potentially leading to more complex heterocyclic systems. []
Applications
  • Synthesis of novel heterocycles: The diverse reactivity of its functional groups allows for further chemical transformations, potentially leading to more complex and biologically relevant heterocyclic compounds. []

N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine Methanesulfonate (KB-R9032)

  • Compound Description: KB-R9032 is a potent Na/H exchange inhibitor.
  • Relevance: This compound shares the core structure of the 2H-benzo[1,4]oxazine-3(4H)-one ring system with methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. The key structural differences lie in the substituents on the benzene and oxazine rings.

Methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate

  • Compound Description: This compound serves as a key intermediate in the synthesis of KB-R9032.
  • Relevance: This compound is a direct precursor to KB-R9032 and closely resembles the structure of methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. The primary difference lies in the position of the methyl substituent on the oxazine ring.

3,4-dihydro-3-oxo-6-ethoxycarbonyl-2H-1,4-benzoxazine-2-acetate

  • Compound Description: This compound belongs to the benzo[b][1,4]oxazin-3(4H)-ones class, known for their wide range of biological activities.

2H-3-Chromenecarbaldehydes

  • Compound Description: These compounds are intermediates in the synthesis of 3-[4'-(2',6'-dimethyl-3,5'-dicarbethoxy-r,4'-dihydropyridyl)]chromenes, which are potentially biologically active.
  • Relevance: Although not directly analogous, 2H-3-chromenecarbaldehydes are structurally similar to methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate due to the presence of a benzene ring fused to a six-membered heterocycle. The key difference lies in the presence of an oxygen atom in the benzoxazine ring of the target compound, while the chromene structure contains a double bond within the six-membered ring.

3-[4'-(2',6'-dimethyl-3,5'-dicarbethoxy-r,4'-dihydropyridyl)]chromenes

  • Compound Description: These compounds are synthesized from 2H-3-chromenecarbaldehydes and may exhibit biological activities.
  • Relevance: Like their precursor 2H-3-chromenecarbaldehydes, these compounds also exhibit structural similarities to methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, albeit with a different fused ring system.

Methyl (6-oxo-3,4-dihydro-2H-pyrrolo[2,1-b]-1,3-oxazin-7-ylidene)acetates

  • Compound Description: This group of compounds represents a novel class of fused heterocyclic compounds synthesized from cyclic imidates and dimethyl acetylenedicarboxylate.

Dimethyl 2-(6-oxo-3,4,6,7-tetrahydro-2H-pyrrolo[2,1-b]-1,3-oxazin-7-yl)malonates

  • Compound Description: This group of compounds represents another novel class of fused heterocyclic compounds synthesized from cyclic imidates and trimethyl ethylenetricarboxylate.
  • Relevance: Similar to the previous group, these compounds also share the 1,3-oxazine ring system with methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate but differ in their fused pyrrole ring and malonate substituent.

Methyl 6-oxo-3,4-dihydro-2H,6H-pyrido[2,1-b]-1,3-oxazine-7-carboxylates

  • Compound Description: This group constitutes a distinct class of fused heterocyclic compounds synthesized from cyclic imidates and dimethyl 2-(methoxymethylene)malonate.
  • Relevance: These compounds share the 1,3-oxazine ring system with methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate but differ in their fusion to a pyridine ring instead of a benzene ring.

Properties

CAS Number

1092352-44-7

Product Name

methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

IUPAC Name

methyl 2,4-dimethyl-3-oxo-1,4-benzoxazine-7-carboxylate

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C12H13NO4/c1-7-11(14)13(2)9-5-4-8(12(15)16-3)6-10(9)17-7/h4-7H,1-3H3

InChI Key

UEYUTFWHRDPPML-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)OC)C

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.